

Application Note: Quantitative Analysis of Esprocarb using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Esprocarb	
Cat. No.:	B1220993	Get Quote

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Abstract

This document provides a detailed protocol for the quantitative analysis of the thiocarbamate herbicide **Esprocarb** in environmental matrices, such as water and soil. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This application note outlines the complete workflow, from sample collection to data analysis, and includes instrument parameters, validation guidelines, and data presentation formats to ensure accurate and reproducible results.

Introduction

Esprocarb is a selective thiocarbamate herbicide used for pre- and post-emergence control of annual weeds in paddy rice cultivation.[1] Its presence and concentration in environmental samples are of significant interest due to potential ecological impacts. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of pesticide residues due to its high sensitivity and selectivity.[2] This protocol details a robust method for the quantitative determination of **Esprocarb**, adaptable for various research and monitoring applications.



Experimental Protocol Materials and Reagents

- Standards: Esprocarb analytical standard (≥98% purity), Internal Standard (IS) solution (e.g., Triphenyl phosphate (TPP) or a deuterated analog).
- Solvents: Acetonitrile, n-hexane, acetone, and ethyl acetate (pesticide residue grade).
- Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, and graphitized carbon black (GCB) for dispersive solid-phase extraction (dSPE).
- Water: Deionized or HPLC-grade water.

Standard Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Esprocarb standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
- Intermediate Standard Solution (10 μg/mL): Dilute the stock solution 1:100 with ethyl acetate.
- Working Standard Solutions: Prepare a series of working standards by diluting the intermediate solution to concentrations ranging from 0.01 μ g/mL to 1.0 μ g/mL in ethyl acetate. These will be used to generate the calibration curve.
- Internal Standard (IS) Spiking Solution: Prepare a 1 μ g/mL solution of the chosen internal standard in ethyl acetate.

Sample Preparation (QuEChERS Method)

For Water Samples:

- To a 50 mL centrifuge tube, add 10 mL of the water sample.
- · Add 10 mL of acetonitrile.
- Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).



- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- The upper acetonitrile layer contains the extracted **Esprocarb**.

For Soil/Sediment Samples:

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex to create a slurry.
- Add 10 mL of acetonitrile and the QuEChERS extraction salts.
- Follow steps 4-6 from the water sample preparation.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer 1 mL of the acetonitrile supernatant from the previous step into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, GCB may also be included.
- Vortex the dSPE tube for 30 seconds.
- Centrifuge at 5000 rpm for 2 minutes.
- Transfer the cleaned extract into an autosampler vial.
- Add a known amount of internal standard to the final extract before injection.

GC-MS Instrumental Analysis

The following parameters serve as a guideline and may require optimization based on the specific instrument and column used.

- Gas Chromatograph (GC):
 - Column: HP-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.



• Inlet Temperature: 250°C.

Injection Mode: Splitless.

Injection Volume: 1 μL.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 70°C, hold for 2 minutes.

Ramp 1: 25°C/min to 150°C, hold for 0 minutes.

Ramp 2: 3°C/min to 200°C, hold for 0 minutes.

Ramp 3: 8°C/min to 280°C, hold for 10 minutes.[2]

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Acquisition Mode: Selected Ion Monitoring (SIM).

SIM Ions for Esprocarb (Predicted): Based on the structure of Esprocarb (C₁₅H₂₃NOS), characteristic ions would need to be determined empirically. Likely fragments would arise from the benzyl group (m/z 91) and cleavage of the thiocarbamate linkage. A full scan analysis of a standard is required to identify the most abundant and specific ions. For quantification, at least one quantifier and two qualifier ions should be selected.[3][4]

Data Presentation and Quantitative Analysis

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.



Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of **Esprocarb** to the internal standard against the concentration of the working standards. The linearity of the curve should be evaluated by the coefficient of determination (R^2), which should be ≥ 0.995 .

Table 1: Example Calibration Data for **Esprocarb**

Concentration (µg/mL)	Peak Area (Esprocarb)	Peak Area (IS)	Area Ratio (Analyte/IS)
0.01	15,000	500,000	0.03
0.05	75,000	500,000	0.15
0.10	150,000	500,000	0.30
0.50	750,000	500,000	1.50
1.00	1,500,000	500,000	3.00

Method Validation Parameters

Method validation is crucial to ensure the reliability of the results. Key parameters to evaluate include the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (recovery), and precision (Relative Standard Deviation, RSD).

Table 2: Typical Method Validation Performance for Thiocarbamate Analysis

Parameter	Acceptance Criteria	Typical Value
Linearity (R²)	≥ 0.995	0.998
LOD (μg/L)	S/N ≥ 3	0.01 - 0.5
LOQ (μg/L)	S/N ≥ 10	0.05 - 1.0
Accuracy (% Recovery)	70 - 120%	85 - 110%
Precision (% RSD)	≤ 20%	< 15%



Note: These values are typical for pesticide residue analysis and should be experimentally determined for **Esprocarb** in the specific matrix.

Visualizations Experimental Workflow





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